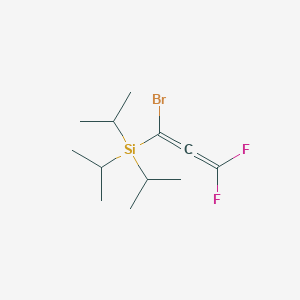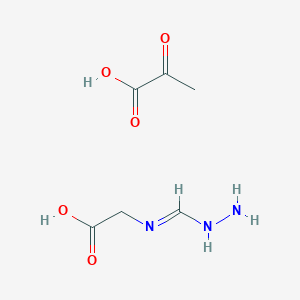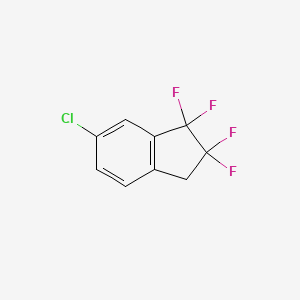
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- is a specialized organosilicon compound with the chemical formula C12H21BrF2Si . This compound is notable for its unique structure, which includes a silane core bonded to a bromo-difluoropropadienyl group and three isopropyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- typically involves the reaction of a suitable silane precursor with 1-bromo-3,3-difluoro-1,2-propadiene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at low to moderate levels to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability of the production process while maintaining high purity levels .
化学反応の分析
Types of Reactions
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiol-substituted silanes.
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of simpler silane derivatives with hydrogen or alkyl groups.
科学的研究の応用
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings and adhesives.
作用機序
The mechanism of action of Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- involves its interaction with specific molecular targets. The compound can form stable bonds with various substrates, enhancing their chemical stability and reactivity. The presence of the bromo-difluoropropadienyl group allows for selective interactions with nucleophiles, making it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
- (1-bromo-3,3-difluoropropa-1,2-dienyl)-tri(propan-2-yl)silane
- (1-chloro-3,3-difluoropropa-1,2-dienyl)-tri(propan-2-yl)silane
Uniqueness
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- is unique due to the presence of both bromine and difluoropropadienyl groups, which confer distinct reactivity patterns compared to its analogs. This uniqueness makes it particularly valuable in applications requiring selective reactivity and stability .
特性
CAS番号 |
874659-42-4 |
|---|---|
分子式 |
C12H21BrF2Si |
分子量 |
311.28 g/mol |
InChI |
InChI=1S/C12H21BrF2Si/c1-8(2)16(9(3)4,10(5)6)11(13)7-12(14)15/h8-10H,1-6H3 |
InChIキー |
DNOVDGGDVJDPRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(=C=C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea](/img/structure/B14183168.png)




